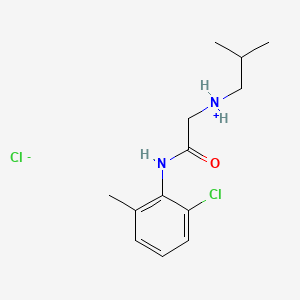
6'-Chloro-2-(isobutylamino)-o-acetotoluidide, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-(2-methylpropyl)azaniumchloride: is a chemical compound with a complex structure that includes a chloro-substituted aniline ring, an oxoethyl group, and an azaniumchloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-(2-methylpropyl)azaniumchloride typically involves multiple steps, starting with the preparation of the chloro-substituted aniline derivative. This is followed by the introduction of the oxoethyl group and the formation of the azaniumchloride moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-(2-methylpropyl)azaniumchloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted aniline derivatives.
Scientific Research Applications
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-(2-methylpropyl)azaniumchloride: has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a diagnostic agent.
Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-(2-methylpropyl)azaniumchloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used, such as its role in a chemical reaction or its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-(2-methylpropyl)azaniumchloride include other chloro-substituted aniline derivatives and compounds with similar functional groups. Examples include:
Dichloroanilines: These compounds have two chlorine atoms substituted on the aniline ring and are used in the production of dyes and herbicides.
Other Aniline Derivatives: Compounds with different substituents on the aniline ring, which may have varying chemical and biological properties.
Uniqueness
The uniqueness of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-(2-methylpropyl)azaniumchloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for a range of chemical modifications and interactions, making it a versatile compound for research and industrial use.
Properties
CAS No. |
102489-59-8 |
|---|---|
Molecular Formula |
C13H20Cl2N2O |
Molecular Weight |
291.21 g/mol |
IUPAC Name |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-(2-methylpropyl)azanium;chloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-9(2)7-15-8-12(17)16-13-10(3)5-4-6-11(13)14;/h4-6,9,15H,7-8H2,1-3H3,(H,16,17);1H |
InChI Key |
RQHKHHVVMLJTSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C[NH2+]CC(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


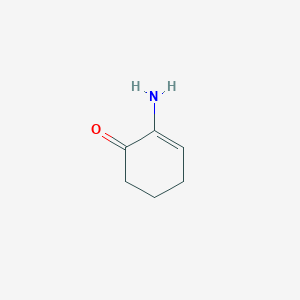
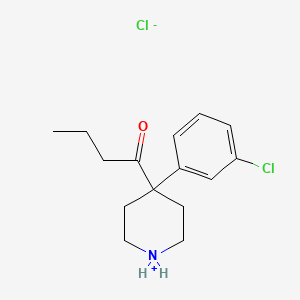

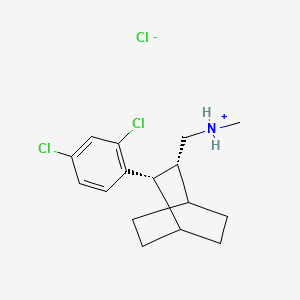
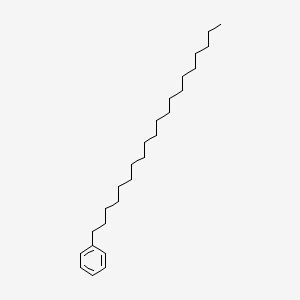



![2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate](/img/structure/B13751337.png)
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)


![N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid](/img/structure/B13751380.png)

